2,3,5-Trifluorophenylboronic acid
Overview
Description
2,3,5-Trifluorophenylboronic acid is an organoboron compound with the molecular formula C6H4BF3O2. It is a derivative of phenylboronic acid where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 3, and 5 positions. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Biochemical Analysis
Biochemical Properties
2,3,5-Trifluorophenylboronic acid plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active compounds. It interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is essential in the inhibition of serine proteases and other enzymes that contain active site serine residues. Additionally, this compound has been used in the development of enzyme inhibitors and receptor agonists, highlighting its versatility in biochemical applications .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of key signaling molecules, such as kinases and phosphatases, which play a pivotal role in regulating cell function. The compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form reversible covalent bonds with biomolecules, particularly those containing diols or hydroxyl groups. This interaction can lead to enzyme inhibition or activation, depending on the specific target. For example, this compound can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby preventing substrate binding and catalysis. Additionally, the compound can influence gene expression by binding to transcription factors and other regulatory proteins, altering their activity and downstream effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over time, particularly in the presence of moisture or other reactive species. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression. These effects are often dose-dependent and can vary based on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity. These findings highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit key metabolic enzymes, leading to changes in the production and utilization of metabolites. For example, this compound can inhibit glycolytic enzymes, resulting in altered glucose metabolism and energy production. Additionally, the compound can affect the activity of enzymes involved in lipid and amino acid metabolism, further influencing cellular metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its biochemical activity. For instance, this compound can be transported into cells via specific membrane transporters, where it can then interact with intracellular targets. The compound’s distribution within tissues can also be influenced by its binding affinity to plasma proteins and other extracellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression. Additionally, the compound can be targeted to the mitochondria, influencing mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trifluorophenylboronic acid typically involves the reaction of 2,3,5-trifluorophenylmagnesium bromide with trimethyl borate. The process begins with the preparation of the Grignard reagent by reacting 2,3,5-trifluorobromobenzene with magnesium in anhydrous ether. The resulting Grignard reagent is then treated with trimethyl borate, followed by hydrolysis to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: 2,3,5-Trifluorophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl compounds.
Amidation: It can catalyze the direct amidation of carboxylic acids with amines to form amides.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran (THF), toluene, and ethyl acetate are commonly used.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Amides: Formed through amidation reactions.
Scientific Research Applications
2,3,5-Trifluorophenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,5-Trifluorophenylboronic acid in catalytic reactions involves the formation of a boronate complex with the substrate. This complex facilitates the transfer of functional groups, such as in the Suzuki-Miyaura cross-coupling reaction where the boronate complex reacts with a palladium catalyst to form a new carbon-carbon bond . The molecular targets and pathways involved include the activation of palladium catalysts and the stabilization of reaction intermediates .
Comparison with Similar Compounds
2,4,6-Trifluorophenylboronic Acid: Another trifluorinated phenylboronic acid with fluorine atoms at different positions.
2,3,4-Trifluorophenylboronic Acid: Similar structure but with fluorine atoms at the 2, 3, and 4 positions.
Uniqueness: 2,3,5-Trifluorophenylboronic acid is unique due to its specific substitution pattern, which can influence its reactivity and the properties of the resulting products. The position of the fluorine atoms can affect the electronic properties of the compound, making it suitable for specific applications in organic synthesis and material science .
Properties
IUPAC Name |
(2,3,5-trifluorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF3O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMUMGKQAXLGHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399100 | |
Record name | 2,3,5-Trifluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247564-73-4 | |
Record name | 2,3,5-Trifluorophenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=247564-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,5-Trifluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5-Trifluorophenylboronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.